
2,2-Difluoro-1-Methylcyclopropanecarboxamide
Overview
Description
2,2-Difluoro-1-Methylcyclopropanecarboxamide is a chemical compound with the molecular formula C5H7F2NO It is characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-Methylcyclopropanecarboxamide typically involves a multi-step reaction process. One common method includes the following steps:
Formation of 2,2-Difluoro-1-Methylcyclopropane: This step involves the reaction of a suitable precursor with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions.
Carboxylation: The resulting 2,2-Difluoro-1-Methylcyclopropane is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a catalyst to form the corresponding carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-Methylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
2,2-Difluoro-1-Methylcyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-Methylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of these targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorocyclopropanecarboxamide: Similar structure but lacks the methyl group.
1-Methylcyclopropanecarboxamide: Similar structure but lacks the fluorine atoms.
2,2-Difluoro-1-Methylcyclopropanecarboxylic Acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
2,2-Difluoro-1-Methylcyclopropanecarboxamide is unique due to the presence of both fluorine atoms and a methyl group on the cyclopropane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,2-difluoro-1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXQGQXDNQXECC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B3012489.png)



![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroisoindol-1-one](/img/structure/B3012497.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B3012498.png)
![N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3012499.png)
![N-(2-methoxyphenyl)-2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3012500.png)



![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B3012505.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B3012506.png)

